

# physical and chemical properties of HCFC-133a

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## Compound of Interest

Compound Name: 2-Chloro-1,1,1-trifluoroethane

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An In-depth Technical Guide on the Physical and Chemical Properties of HCFC-133a

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-chloro-1,1,1-trifluoroethane**, commonly known as HCFC-133a. The information is intended for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data, experimental methodologies, and visual representations of key processes.

## Core Physical Properties

HCFC-133a (Chemical Formula:  $C_2H_2ClF_3$ ) is a hydrochlorofluorocarbon that exists as a colorless and odorless gas under standard conditions.<sup>[1][2][3]</sup> It is typically shipped as a liquid under its own vapor pressure.<sup>[1][3][4]</sup>

## Quantitative Physical Data

The fundamental physical properties of HCFC-133a are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Molecular Weight	118.48 g/mol [2][3]	
Boiling Point	6.1 °C[2] to 7 °C[5][6]	1 atm
Melting Point	-105.3 °C[2][3]	
Density (Liquid)	1.389 g/cm <sup>3</sup> [2][5]	at 0 °C
Relative Vapor Density	4.1[1]	air = 1
Solubility in Water	9,200 mg/L[1] or 0.89 g/L[2]	at 25 °C
Refractive Index (Liquid)	1.3092[2] or 1.3090[5][6]	at 0 °C

## Chemical Characteristics and Reactivity

HCFC-133a is part of the haloalkane family and exhibits chemical behaviors characteristic of this group.

## Chemical Stability and Reactivity

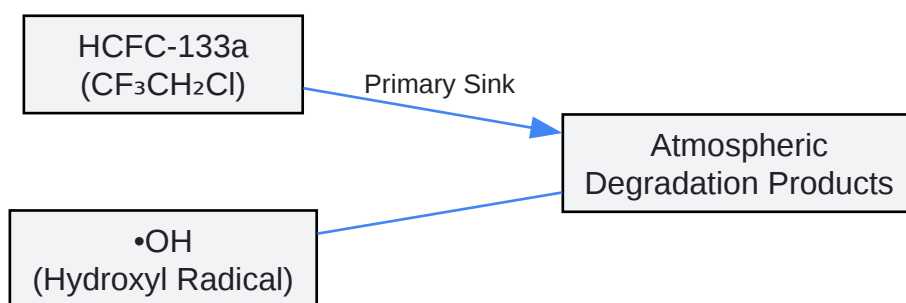
HCFC-133a is generally chemically inert under many conditions.[3][7] However, it can react violently with strong reducing agents, such as very active metals.[3][4][7] It can also undergo oxidation with strong oxidizing agents, particularly under extreme temperatures.[3][4][7] When heated to decomposition, it emits toxic fumes containing fluorides.[1]

## Atmospheric Chemistry and Environmental Impact

The atmospheric fate of HCFC-133a is a critical aspect of its chemical profile. It is primarily removed from the atmosphere through a gas-phase reaction with hydroxyl (OH) radicals.[8][9][10] This process dictates its atmospheric lifetime and environmental impact.

Environmental Property	Value	Time Horizon
Atmospheric Lifetime	4.45 years[8][9]	
Ozone Depletion Potential (ODP)	0.017[8][9] to 0.02-0.06[11]	Relative to CFC-11
Global Warming Potential (GWP)	380[8][9]	100-year

The primary atmospheric degradation pathway for HCFC-133a is initiated by its reaction with hydroxyl radicals, as illustrated below.



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Atmospheric Degradation of HCFC-133a.

## Experimental Protocols

This section details the methodologies for determining the key properties of HCFC-133a.

### Determination of Physical Properties

The physical properties of refrigerants like HCFC-133a are determined using a variety of experimental techniques. Vapor-liquid equilibrium (VLE) data, which is crucial for understanding boiling point and vapor pressure, is often measured using a static-analytic method.[12]

Static-Analytic Method for VLE Determination:

- A known quantity of the substance (HCFC-133a) is introduced into an equilibrium cell of a known volume.

- The cell is submerged in a thermostatically controlled bath to maintain a constant temperature.
- The system is allowed to reach equilibrium, where the liquid and vapor phases coexist.
- The pressure inside the cell is measured using a high-precision pressure transducer.
- Samples of the liquid and vapor phases are carefully extracted using capillary samplers and their compositions are determined, typically using gas chromatography.
- This process is repeated at various temperatures to map out the VLE curve.

Models such as the Peng-Robinson equation of state are then used to represent the experimental data and calculate thermodynamic properties.[\[13\]](#)

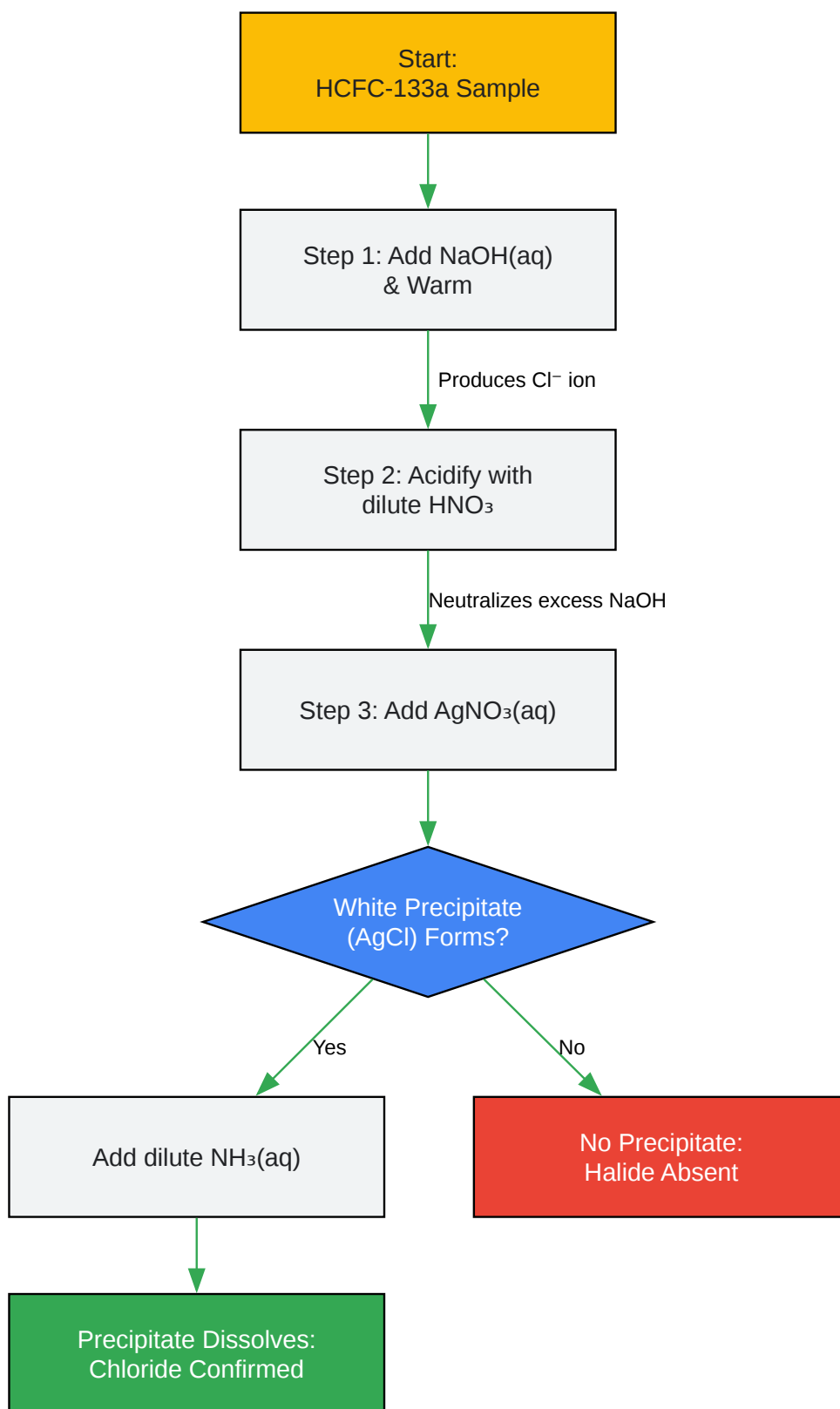
## Laboratory Tests for Haloalkane Identification

Standard qualitative tests for haloalkanes can be applied to HCFC-133a to confirm the presence of the chlorine atom.

Silver Nitrate Test Protocol:

- Nucleophilic Substitution: Place 1 mL of HCFC-133a in a test tube. Add 2 mL of ethanol to act as a common solvent, followed by 2 mL of aqueous sodium hydroxide (NaOH) solution. [\[14\]](#)[\[15\]](#) Warm the mixture gently to facilitate the substitution of the chlorine atom with a hydroxyl group, forming a chloride ion (Cl<sup>-</sup>).[\[15\]](#)[\[16\]](#)
  - Reaction:  $\text{CF}_3\text{CH}_2\text{Cl} + \text{OH}^- \rightarrow \text{CF}_3\text{CH}_2\text{OH} + \text{Cl}^-$
- Acidification: After cooling, acidify the mixture by adding dilute nitric acid (HNO<sub>3</sub>). This step neutralizes any excess NaOH, which would otherwise precipitate with silver ions and interfere with the result.[\[15\]](#)[\[16\]](#)
- Precipitation: Add a few drops of aqueous silver nitrate (AgNO<sub>3</sub>) solution.[\[14\]](#)[\[15\]](#) The formation of a white precipitate of silver chloride (AgCl) confirms the presence of the chloride ion.[\[16\]](#)
  - Reaction:  $\text{Ag}^+(\text{aq}) + \text{Cl}^-(\text{aq}) \rightarrow \text{AgCl}(\text{s})$

- Confirmation: To confirm the precipitate is AgCl, add dilute ammonia solution. The white precipitate will dissolve to form a colorless solution of the diamminesilver(I) complex,  $[\text{Ag}(\text{NH}_3)_2]^+$ . [16][17]



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Workflow for the Silver Nitrate Test.

## Measurement of Atmospheric Reaction Rates

The rate of reaction of HCFC-133a with OH radicals, its primary atmospheric sink, is a key parameter for determining its atmospheric lifetime. This is often measured using techniques like pulsed laser photolysis combined with laser-induced fluorescence (PLP-LIF).[9]

PLP-LIF Experimental Protocol:

- **OH Radical Generation:** A precursor gas (e.g.,  $\text{H}_2\text{O}_2$ ) is photolyzed using a pulsed excimer laser at a specific wavelength (e.g., 248 nm) inside a temperature-controlled reactor cell to generate OH radicals.[9]
- **Reaction Initiation:** A known concentration of HCFC-133a is present in the reactor, and it begins to react with the newly formed OH radicals.
- **OH Concentration Monitoring:** The concentration of OH radicals is monitored over time. This is achieved by exciting the OH radicals with a tunable dye laser at a specific wavelength (e.g., 282 nm) and detecting the resulting fluorescence at a different wavelength (e.g., 308 nm) using a photomultiplier tube.[9]
- **Kinetic Analysis:** The decay of the OH fluorescence signal over time follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of HCFC-133a, the bimolecular rate coefficient for the reaction can be determined.
- **Temperature Dependence:** The entire experiment is repeated at various temperatures (e.g., 233 K to 379 K) to determine the temperature dependence of the rate coefficient, which is essential for atmospheric modeling.[8][9]

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